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molecular formula C9H12BrN3Si B1525660 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine CAS No. 875781-41-2

5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine

Cat. No. B1525660
M. Wt: 270.2 g/mol
InChI Key: LQJGZEFWBXJKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452993B2

Procedure details

To a solution of 3,5-Dibromo-pyrazin-2-ylamine (3.00 g, 11.86 mmol) in DMF (35 ml) was added triethylamine (16 ml), then tetrakistriphenylphine palladium (0) (685 mg, 0.59 mmol) and copper(I) iodide (271 mg, 1.42 mmol) were added sequentially. Finally trimethylsilylacetylene (2.0 ml, 14.3 mmol) was added dropwise. The reaction mixture was stirred at 120° C. for 30 minutes and then directly adsorbed onto silica gel. Purification by flash chromatography on silica gel with a gradient of ethyl acetate/hexane afforded the title compound (2.30 g, 71% yield) as yellow oil. MS: m/z 270.0/272.0 [MH+].
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
685 mg
Type
catalyst
Reaction Step Three
Name
copper(I) iodide
Quantity
271 mg
Type
catalyst
Reaction Step Three
Yield
71%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Br:8])[N:7]=1.C(N(CC)CC)C.[CH3:17][Si:18]([C:21]#[CH:22])([CH3:20])[CH3:19]>CN(C=O)C.[Pd].[Cu]I>[Br:8][C:6]1[N:7]=[C:2]([C:22]#[C:21][Si:18]([CH3:20])([CH3:19])[CH3:17])[C:3]([NH2:9])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=NC=C(N1)Br)N
Name
Quantity
16 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Three
Name
Quantity
685 mg
Type
catalyst
Smiles
[Pd]
Name
copper(I) iodide
Quantity
271 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 120° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel with a gradient of ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1N=C(C(=NC1)N)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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